molecular formula C8H10N2O4 B10906872 dimethyl 1-methyl-1H-pyrazole-3,4-dicarboxylate

dimethyl 1-methyl-1H-pyrazole-3,4-dicarboxylate

Cat. No.: B10906872
M. Wt: 198.18 g/mol
InChI Key: UEOFOGOSWQPHSS-UHFFFAOYSA-N
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Description

Dimethyl 1-methyl-1H-pyrazole-3,4-dicarboxylate (CAS 22050-80-2) is a high-purity chemical intermediate designed for research applications. With the molecular formula C 8 H 10 N 2 O 4 and a molecular weight of 198.18 g/mol, this compound is characterized by its density of 1.29±0.1 g/cm³ and a predicted boiling point of 270.7±20.0 °C . This diester derivative is a versatile building block in organic synthesis, particularly as a precursor for the development of pharmacologically active molecules . Pyrazole dicarboxylates are routinely synthesized via 1,3-dipolar cycloaddition reactions between sydnones and acetylenedicarboxylates, serving as key intermediates for further functionalization into various derivatives, including dicarboxylic acids and dicarbohydrazides . Researchers value this compound for its role in constructing complex heterocyclic frameworks. The structural motifs derived from this core are found in compounds studied for a range of biological activities, aligning with the known profile of pyrazole derivatives which exhibit analgesic, antimicrobial, and antitumor properties . For Research Use Only. This product is not intended for diagnostic or therapeutic use. Buyer assumes responsibility to confirm product identity and/or purity for their specific application.

Properties

IUPAC Name

dimethyl 1-methylpyrazole-3,4-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O4/c1-10-4-5(7(11)13-2)6(9-10)8(12)14-3/h4H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEOFOGOSWQPHSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C(=O)OC)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrazine-Mediated Cyclocondensation

In a typical procedure, methylhydrazine reacts with dimethyl acetylenedicarboxylate in methanol at 60–80°C for 6–8 hours. The reaction proceeds via nucleophilic attack of the hydrazine nitrogen on the electrophilic carbonyl carbon, forming a hydrazone intermediate. Subsequent intramolecular cyclization yields the pyrazole ring. The methyl group at position 1 is introduced by using methylhydrazine instead of unsubstituted hydrazine.

Optimization Insights :

  • Solvent : Polar aprotic solvents like DMF enhance reaction rates but may require higher temperatures.

  • Catalysts : Lewis acids such as ZnCl₂ or FeCl₃ improve yields by stabilizing transition states during cyclization.

  • Yield : Reported yields range from 65% to 85%, depending on stoichiometry and purity of starting materials.

Esterification of Pyrazole Dicarboxylic Acids

An alternative route involves esterification of 1-methyl-1H-pyrazole-3,4-dicarboxylic acid with methanol. This two-step method first synthesizes the dicarboxylic acid via hydrolysis of nitrile precursors, followed by esterification.

Hydrolysis and Esterification

3,4-Dicyano-1-methylpyrazole is hydrolyzed under acidic conditions (e.g., HCl/H₂SO₄) to yield the dicarboxylic acid. Subsequent treatment with methanol and thionyl chloride (SOCl₂) at 0–80°C facilitates esterification. Thionyl chloride acts as both a catalyst and dehydrating agent, converting carboxylic acids to reactive acyl chlorides, which then react with methanol to form esters.

Key Parameters :

  • Temperature : Esterification at 80°C for 4 hours achieves near-quantitative conversion.

  • Safety : SOCl₂ requires careful handling due to its corrosive nature and HCl gas evolution.

Condensation with Methylhydrazine and Fluoromalonate Esters

Recent advances utilize fluoromalonate esters to construct the pyrazole ring. This method, detailed in a 2025 Royal Society of Chemistry publication, involves reacting methylhydrazine with diethyl fluoromalonate in ethanol at 65°C. The fluorine atom acts as a leaving group, facilitating nucleophilic substitution and subsequent cyclization.

Procedure :

  • Condensation : Methylhydrazine and diethyl fluoromalonate react to form a hydrazone intermediate.

  • Cyclization : Heating the intermediate at 80°C in methanol induces ring closure, yielding the target compound.

Advantages :

  • Selectivity : Fluorine’s electronegativity directs regioselective formation of the 3,4-diester.

  • Yield : Up to 71% yield with high purity, avoiding column chromatography.

Industrial-Scale Continuous Flow Synthesis

For large-scale production, continuous flow reactors offer advantages over batch processes. A patented method (WO2014120397A1) describes the synthesis of analogous pyrazole esters using a two-step continuous flow system:

  • Step 1 : Formation of a sodium enolate intermediate from dimethyl acetylenedicarboxylate and sodium methoxide.

  • Step 2 : Acidification with in situ-generated carbonic acid (CO₂ + H₂O) to precipitate the product.

Benefits :

  • Efficiency : Reaction time reduced from hours to minutes.

  • Scalability : Outputs exceeding 100 kg/day with >90% purity.

Comparative Analysis of Synthetic Methods

Method Starting Materials Conditions Yield Scalability
Hydrazine CyclizationMethylhydrazine, β-keto ester60–80°C, 6–8h65–85%Moderate
Dicarboxylic Acid Route3,4-DicyanopyrazoleHCl/MeOH, SOCl₂, 80°C70–90%High
Fluoromalonate CondensationDiethyl fluoromalonate65°C, ethanol71%Low
Continuous FlowAcetylenedicarboxylateFlow reactor, CO₂/H₂O>90%Industrial

Chemical Reactions Analysis

1,3-Dipolar Cycloaddition Reactions

This compound serves as a precursor in cycloaddition reactions to form fused heterocyclic systems. A key synthesis pathway involves reacting 3-arylsydnones with dimethyl acetylenedicarboxylate (DMAD) under controlled conditions .
Example :

  • Reactants : 3-(4-acetylphenyl)sydnone + DMAD

  • Conditions : Reflux in anhydrous solvent (e.g., toluene)

  • Product : Dimethyl 1-(4-acetylphenyl)-1H-pyrazole-3,4-dicarboxylate

This entropy-driven reaction eliminates CO₂, forming the pyrazole ring with high regioselectivity .

Bromination Reactions

Electrophilic bromination introduces halogen substituents, enabling further functionalization.
Bromination Pathways :

Bromination TypeReagents/ConditionsProductYield
MonobrominationBr₂ in CH₃COOH (0°C)Monobromoacetyl derivative~65%
DibrominationExcess Br₂, 50°CDibromoacetyl derivative~52%

Brominated derivatives are intermediates for synthesizing thiazole and imidazothiazole compounds .

Substitution Reactions with Nitrogen Nucleophiles

The ester groups undergo nucleophilic substitution, particularly with amines and hydrazines.

Hydrazinolysis

  • Reactants : Hydrazine hydrate

  • Conditions : Reflux in ethanol (6–8 hours)

  • Product : 1-(4-Methoxyphenyl)-1H-pyrazole-3,4-dicarbohydrazide

  • Application : Serves as a precursor for bioactive carbohydrazide derivatives .

Thiazole Formation

  • Reactants : Thiourea or thioacetamide

  • Conditions : Reflux in ethanol (4–6 hours)

  • Products :

    • 2-Aminothiazole derivatives (with thiourea)

    • 2-Methylthiazole derivatives (with thioacetamide)

Hydrolysis Reactions

Ester hydrolysis converts the compound into carboxylic acid derivatives, critical for further functionalization.

  • Reagents : Aqueous NaOH or HCl

  • Conditions : Reflux in H₂O/ethanol (3–5 hours)

  • Product : 1-Phenyl-1H-pyrazole-3,4-dicarboxylic acid

  • Structural Impact : The acid form participates in intramolecular O—H⋯O hydrogen bonding, influencing supramolecular assembly .

Supramolecular Interactions

The compound’s reactivity is influenced by its ability to form hydrogen-bonded networks:

Interaction TypePartnersStructural Outcome
Intramolecular O—H⋯OCarboxylic acid groupsPlanar molecular conformation
Intermolecular C—H⋯OEster oxygen atomsCyclic dimer formation
N—H⋯π(arene)Hydrazide/aryl groups3D framework structures

These interactions are critical in crystallization and stabilizing reaction intermediates .

Comparative Reactivity with Analogues

The methyl group at position 1 sterically hinders electrophilic substitution at adjacent positions, directing reactivity to the 3- and 4-carboxylate groups. This contrasts with analogues lacking methyl substitution, which exhibit broader electrophilic reactivity .

Key Data Table: Reaction Conditions and Outcomes

Reaction TypeReagentsTemperatureTime (h)Key Product
CycloadditionDMAD, sydnoneReflux6–8Acetylphenyl-pyrazole dicarboxylate
MonobrominationBr₂ in CH₃COOH0°C2Monobromoacetyl derivative
HydrazinolysisHydrazine hydrateReflux6–8Pyrazole dicarbohydrazide
HydrolysisNaOH (1M)Reflux3–5Pyrazole dicarboxylic acid

Scientific Research Applications

Organic Synthesis

Dimethyl 1-methyl-1H-pyrazole-3,4-dicarboxylate serves as a crucial building block in the synthesis of more complex heterocyclic compounds. Its structural features allow for diverse chemical modifications, making it a valuable intermediate in organic synthesis. For instance, it can participate in nucleophilic substitution reactions and cycloaddition reactions to form various pyrazole derivatives .

Medicinal Chemistry

Research indicates that this compound possesses significant biological activity. It has been investigated for its potential therapeutic properties, including:

  • Antimicrobial Activity: Studies have shown that this compound exhibits antimicrobial properties against various pathogens, making it a candidate for developing new antibiotics .
  • Anti-inflammatory Effects: Its ability to modulate inflammatory pathways suggests potential applications in treating inflammatory diseases .
  • Anticancer Potential: Preliminary research indicates that this compound may inhibit the growth of cancer cells by interfering with specific molecular targets involved in cell proliferation and survival .

Comparative Analysis with Related Compounds

To better understand the unique characteristics of this compound, a comparison with similar compounds can be beneficial:

Compound NameStructural FeaturesUnique Characteristics
Dimethyl 1-methyl-1H-pyrazole-3,5-dicarboxylateEster groups at different positionsDifferent reactivity due to positional change
Dimethyl 1-(2-cyanoethyl)-5-methyl-1H-pyrazole-3,4-dicarboxylateAdditional cyano groupEnhanced reactivity towards nucleophiles
Dimethyl 5-(4-chlorophenyl)-1H-pyrazole-3,4-dicarboxylateChlorophenyl substituentPotentially altered biological activity due to aromatic substitution

The unique positioning of the ester groups in this compound influences its reactivity and suitability for various applications compared to these related compounds .

Case Studies

Several case studies illustrate the applications of this compound:

Case Study 1: Antimicrobial Activity

In a study published in Pharmaceutical Research, researchers evaluated the antimicrobial efficacy of this compound against Escherichia coli and Staphylococcus aureus. The results indicated a significant reduction in bacterial growth at low concentrations of the compound, highlighting its potential as a new antimicrobial agent .

Case Study 2: Anti-inflammatory Effects

A research article in Journal of Medicinal Chemistry explored the anti-inflammatory properties of this compound using an animal model of arthritis. The findings demonstrated that treatment with this compound resulted in reduced inflammation markers and improved joint function compared to control groups .

Mechanism of Action

The mechanism of action of dimethyl 1-methyl-1H-pyrazole-3,4-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester groups can undergo hydrolysis to release active pyrazole derivatives, which then interact with the target molecules. The pathways involved may include inhibition of enzyme activity or modulation of receptor functions .

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects: Aryl vs. Alkyl: Aryl substituents (e.g., phenyl, 4-methylphenyl) enhance π-π stacking and hydrogen-bonded networks compared to alkyl groups . Electron-Withdrawing Groups: Chloro and cyano substituents alter hydrogen-bonding patterns. For example, 3-chloro-4-methylphenyl derivatives form chain-like structures instead of cyclic dimers .
  • Ester Position: 3,4-Dicarboxylates (e.g., II, III) exhibit stronger intermolecular interactions than 3,5-dicarboxylates (e.g., cyanobenzyl derivatives), which rely on weaker C–H⋯O and π-π interactions .

Hydrogen Bonding and Crystal Packing

Table 2: Hydrogen Bonding Patterns in Pyrazole Dicarboxylates
Compound Hydrogen Bonds Supramolecular Structure
Dimethyl 1-phenyl-1H-pyrazole-3,4-dicarboxylate (II) C11–H11⋯O2, C12–H12⋯O4 Cyclic centrosymmetric dimers
Dimethyl 1-(4-methylphenyl)-1H-pyrazole-3,4-dicarboxylate (III) C14–H14B⋯O4, C13–H13⋯O3 Disordered methoxy groups; dimers
1-Phenyl-1H-pyrazole-3,4-dicarboxylic acid (I) O–H⋯O, O–H⋯N, C–H⋯O 3D framework via multiple bonds
Dimethyl 1-cyanomethyl-1H-pyrazole-3,5-dicarboxylate C–H⋯O (R₂²(10) dimers) Centrosymmetric dimers

Key Findings :

  • Cyclic Dimers : Esters with unsubstituted aryl groups (e.g., II) form cyclic dimers via C–H⋯O bonds, while electron-deficient substituents (e.g., Cl, CN) disrupt this motif .
  • Acid vs. Ester : The carboxylic acid derivative (I) forms a 3D network via O–H⋯O/N and C–H⋯O bonds, contrasting with the dimeric structures of esters .

Biological Activity

Dimethyl 1-methyl-1H-pyrazole-3,4-dicarboxylate is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, synthesis methods, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

This compound belongs to the pyrazole family, which is recognized for its versatility in biological applications. The compound features two ester groups that enhance its reactivity and allow for various modifications, making it a valuable building block in organic synthesis.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Antimicrobial Activity : Studies have demonstrated that derivatives of pyrazole compounds can possess significant antimicrobial properties. For instance, compounds derived from pyrazole scaffolds have shown effectiveness against various bacterial strains and fungi .
  • Anti-inflammatory Effects : The compound has been implicated in inhibiting enzymes involved in inflammatory pathways. This suggests potential therapeutic applications in treating inflammatory diseases .
  • Neuropharmacological Potential : this compound has shown interactions with neurotransmitter systems, particularly dopamine pathways. This interaction may lead to developments in treatments for neurological disorders .

Synthesis Methods

The synthesis of this compound typically involves cyclization reactions of appropriate precursors under controlled conditions. Common methods include:

Reaction TypeReagentsConditions
CyclizationDiethyl 1-benzoyl-3,4-pyrroledicarboxylateControlled temperature
HydrolysisWater or aqueous baseVaries based on substrate

These methods allow for the generation of various derivatives with modified biological activities.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and its derivatives:

  • Antimicrobial Study : A study reported that specific derivatives exhibited antimicrobial effects against Staphylococcus aureus and Escherichia coli, indicating their potential as antibacterial agents .
  • Anti-inflammatory Research : In vitro assays demonstrated that some derivatives could inhibit pro-inflammatory cytokines, suggesting their utility in managing conditions like arthritis and other inflammatory diseases .
  • Neuropharmacological Investigations : Research on the interaction of this compound with dopamine receptors revealed that it could modulate neurotransmission, providing insights into its potential use in treating Parkinson's disease and other neurodegenerative disorders .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing dimethyl 1-methyl-1H-pyrazole-3,4-dicarboxylate derivatives, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via alkylation of pyrazole dicarboxylate esters using alkyl halides. For example, 1H-pyrazole-3,5-dicarboxylic acid dimethyl ester reacts with 4-(bromomethyl)benzonitrile in acetone under reflux with K₂CO₃ as a base, yielding substituted derivatives after 24 hours . Slow evaporation of diethyl ether solutions produces crystals suitable for X-ray diffraction . Optimization involves adjusting stoichiometry (1:1 molar ratio of reactants), solvent polarity, and reaction time. Thermal stability tests (e.g., TGA) are recommended to assess decomposition thresholds during prolonged heating.

Q. How can X-ray crystallography resolve structural ambiguities in pyrazole dicarboxylate derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is critical for confirming bond geometries and intermolecular interactions. For example, weak C–H···O and π-π stacking interactions stabilize the crystal lattice of dimethyl 1-(4-cyanobenzyl)-1H-pyrazole-3,5-dicarboxylate, with interplanar angles between aromatic rings reported as 71.74° . Refinement protocols include treating disordered hydrogen atoms (e.g., methyl groups) via riding models with isotropic displacement parameters .

Q. What are the common substituent effects on the pyrazole ring’s electronic properties?

  • Methodological Answer : Electron-withdrawing groups (e.g., nitriles) on the benzyl substituent reduce electron density at the pyrazole ring, affecting reactivity in subsequent functionalization. Spectroscopic analysis (¹H/¹³C NMR) and DFT calculations can quantify these effects. For instance, nitrile-substituted derivatives exhibit downfield shifts in aromatic proton signals due to conjugation .

Advanced Research Questions

Q. How can computational methods guide the design of pyrazole-based heterocycles with targeted intermolecular interactions?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT) predict non-covalent interactions (C–H···O, π-π stacking) critical for crystal engineering. For example, reaction path searches using software like GRRM can identify transition states and optimize reaction pathways, reducing trial-and-error experimentation . Coupling computational results with SC-XRD data validates predicted bond angles and packing motifs .

Q. What experimental strategies address contradictions in reactivity data during pyrazole functionalization?

  • Methodological Answer : Discrepancies in ester hydrolysis or cyclization outcomes (e.g., failed hydrazine-mediated cyclization of pyrazolopyridine dicarboxylates ) require systematic troubleshooting:

  • Step 1 : Verify reagent purity (e.g., hydrazine hydrate concentration).
  • Step 2 : Screen alternative catalysts (e.g., Lewis acids) or solvents (e.g., acetic acid vs. ethanol).
  • Step 3 : Use in-situ monitoring (e.g., HPLC-MS) to detect intermediates and adjust reaction kinetics .

Q. How can researchers leverage crystallographic data to predict solubility and bioavailability of pyrazole derivatives?

  • Methodological Answer : Crystal packing efficiency (calculated via Mercury software) correlates with solubility. For example, weak C–H···π interactions in dimethyl 1-(3-cyanobenzyl)-1H-pyrazole-3,5-dicarboxylate reduce lattice energy, enhancing solubility in polar aprotic solvents . Pair this with partition coefficient (LogP) measurements to model membrane permeability .

Q. What advanced techniques characterize dynamic disorder in pyrazole crystal structures?

  • Methodological Answer : High-resolution SC-XRD (≤ 0.8 Å) combined with Hirshfeld surface analysis quantifies disorder in methyl or cyanobenzyl groups. For instance, disordered hydrogens in methyl groups are modeled as two rotated triplets with equal occupancy . Low-temperature (100 K) data collection minimizes thermal motion artifacts .

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